2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C16H12N2O3 This compound is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2-hydroxyphenyl group and an ethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between phthalic anhydride and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione
- **this compound derivatives
- **Phthalimide derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28g/mol |
IUPAC Name |
2-[(E)-1-(2-hydroxyphenyl)ethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O3/c1-10(11-6-4-5-9-14(11)19)17-18-15(20)12-7-2-3-8-13(12)16(18)21/h2-9,19H,1H3/b17-10+ |
InChI Key |
YUWJDZXDBIDSEL-LICLKQGHSA-N |
SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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